molecular formula C11H12N4O B2469781 N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide CAS No. 2415535-23-6

N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide

Cat. No.: B2469781
CAS No.: 2415535-23-6
M. Wt: 216.244
InChI Key: VUFGXWKKINSMFS-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a cyclopropylmethyl group attached to the nitrogen atom and a carboxamide group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with cyclopropylmethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted triazolopyridines.

Scientific Research Applications

N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain kinases by binding to the active site and preventing substrate phosphorylation. This inhibition can disrupt signaling pathways involved in cell proliferation and inflammation . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group and the carboxamide functionality enhances its binding affinity to molecular targets and its stability under physiological conditions.

Properties

IUPAC Name

N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c16-11(12-6-8-3-4-8)9-2-1-5-15-7-13-14-10(9)15/h1-2,5,7-8H,3-4,6H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFGXWKKINSMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC=CN3C2=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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